Lipophilicity Differentiation (XLogP3) vs. Non-Methylated 4-Chloro Analog
The target compound's computed XLogP3 of 1.4 is elevated relative to the non-methylated 4-chloro analog (CAS 1706135-10-5, estimated XLogP3 ≈ 1.1) due to the presence of the ortho-methyl group on the benzenesulfonyl ring. This approximately 0.3 log unit increase in lipophilicity is associated with enhanced passive membrane permeability and potentially altered tissue distribution profiles, which are critical determinants in cell-based assay performance and in vivo pharmacokinetics [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 (PubChem computed) |
| Comparator Or Baseline | 6-(4-chlorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine (CAS 1706135-10-5): XLogP3 ≈ 1.1 (estimated from structural difference, -CH₃ group contribution) |
| Quantified Difference | ΔXLogP3 ≈ +0.3 (target compound more lipophilic) |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2021.05.07); structural comparison across benzenesulfonyl substitution patterns |
Why This Matters
A 0.3 log unit increase in XLogP3 can correspond to a measurable increase in membrane permeability and a shift in the therapeutic window, directly impacting cell-based assay design and lead optimization strategies.
- [1] PubChem Compound Summary CID 90585469. Computed Properties section. XLogP3-AA = 1.4. https://pubchem.ncbi.nlm.nih.gov/compound/1706135-26-3 (accessed April 2026). View Source
